2,3,5-Trimethylfuran

Description

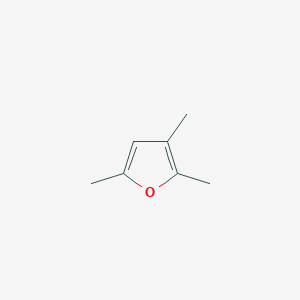

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZFRUNHWKHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146923 | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-04-8 | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2,3,5 Trimethylfuran

Cyclization Reactions for Furan (B31954) Ring Formation

The construction of the furan ring is the cornerstone of synthesizing 2,3,5-trimethylfuran. Various cyclization strategies have been developed over the years, ranging from classical methods to more recent, advanced techniques.

Classical Cyclization Approaches

The Paal-Knorr synthesis and the Feist-Benary synthesis are two of the most established and widely employed methods for forming the furan ring. wikipedia.orgwikidoc.org

The Paal-Knorr furan synthesis is a powerful method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com This approach is highly versatile, allowing for the synthesis of a wide range of substituted furans. wikipedia.org The reaction typically proceeds under acidic conditions, utilizing reagents such as sulfuric acid, phosphoric acid, or phosphorus pentoxide. wikipedia.orgwikidoc.orgwikipedia.org The mechanism involves the protonation of one carbonyl group, which facilitates an intramolecular nucleophilic attack by the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that then dehydrates to form the furan ring. wikipedia.org

The Feist-Benary furan synthesis offers an alternative route, reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgpharmaguideline.comwikipedia.org The mechanism is thought to involve an initial aldol-type condensation followed by an intramolecular nucleophilic substitution to close the ring and subsequent dehydration. slideshare.netyoutube.comquimicaorganica.org

| Classical Furan Synthesis | Description | Key Reagents |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org | H₂SO₄, P₂O₅ wikipedia.orgwikidoc.org |

| Feist-Benary Synthesis | Reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgwikipedia.org | Base (e.g., pyridine) wikipedia.org |

Recent Advancements in Furan Annulation Techniques

Modern organic synthesis has witnessed the emergence of novel and more efficient methods for constructing the furan nucleus, often employing transition metal catalysis. These advanced techniques offer improvements in terms of efficiency, regioselectivity, and substrate scope. hud.ac.uk

Recent developments include:

Gold-catalyzed cyclizations: Gold catalysts have been effectively used in the cyclization of diols and triols to form furan rings. organic-chemistry.org

Copper-catalyzed annulation: Copper catalysts facilitate the intermolecular annulation of ketones with various partners to yield multisubstituted furans. organic-chemistry.org

Palladium-catalyzed cascade reactions: Palladium catalysis enables efficient one-pot syntheses of polysubstituted furans from readily available starting materials. organic-chemistry.org

Rhodium-catalyzed cycloisomerization: Rhodium catalysts have been employed in the cycloisomerization of alkynyl alkenones to produce fused and carbocyclic furans. tandfonline.comacs.org

These newer methods often proceed under milder conditions and demonstrate greater functional group tolerance compared to their classical counterparts. researchgate.net

Strategies for Methyl Group Incorporation at Positions 2, 3, and 5

The specific placement of methyl groups on the furan ring at the 2, 3, and 5 positions is critical for the synthesis of this compound. This can be achieved through either direct methylation of a pre-formed furan ring or by utilizing precursors that already contain the methyl groups in the desired positions.

Regioselective Methylation Techniques

Achieving regioselective methylation on a furan ring can be challenging due to the reactivity of the furan system. d-nb.info However, directed C-H methylation techniques using transition metal catalysts, such as rhodium, have shown promise in selectively functionalizing specific positions on heterocyclic compounds. rsc.org While direct multi-methylation of the furan core is complex, catalytic methods are an active area of research. For instance, the methylation of 2,5-dimethylfuran (B142691) to form this compound has been observed over zeolite catalysts. rsc.org

Precursor-Based Synthesis Routes (e.g., from acetonylacetone)

A more common and controlled approach to synthesizing this compound involves starting with a precursor that already contains the necessary carbon skeleton and methyl groups. The cyclization of 3-methyl-2,5-hexanedione, a methylated derivative of acetonylacetone (2,5-hexanedione), is a direct route. ontosight.ai

The synthesis of 2,5-hexanedione (B30556) itself can be achieved from 2,5-dimethylfuran through hydrolysis. google.com The Paal-Knorr synthesis is particularly well-suited for this strategy. By choosing the appropriately substituted 1,4-dicarbonyl compound, the desired substitution pattern on the resulting furan can be precisely controlled. For this compound, the required precursor would be 3-methyl-2,5-hexanedione.

| Precursor | Synthetic Method | Product |

| 3-Methyl-2,5-hexanedione | Paal-Knorr Synthesis | This compound |

Catalytic Synthesis of this compound

Catalysis plays a pivotal role in the modern synthesis of furans, offering milder reaction conditions and improved selectivity. mdpi.com Both homogeneous and heterogeneous catalysts are employed.

Transition metal catalysts, including those based on palladium, copper, gold, and rhodium, are widely used in various cyclization and cross-coupling reactions to build the furan ring and introduce substituents. hud.ac.ukorganic-chemistry.orgmdpi.com For example, palladium-catalyzed methods have been developed for the one-pot synthesis of functionalized furans. mdpi.com

In the context of this compound, catalytic processes are particularly relevant for the transformation of biomass-derived furanics. Zeolite catalysts, for instance, have been investigated for the conversion of 2,5-dimethylfuran, a platform chemical derivable from cellulose (B213188). rsc.org During these conversions, methylation reactions can occur, leading to the formation of this compound as a product. rsc.org

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful tool for the synthesis of furan derivatives. hrmrajgurunagar.ac.inlibretexts.org These catalysts, often soluble in the reaction medium, facilitate high interaction with reactant molecules, potentially lowering the activation energy and increasing the reaction rate. hrmrajgurunagar.ac.in

In the context of furan synthesis, homogeneous catalysts are instrumental. For instance, the acid-catalyzed dehydration of sugars to form furan compounds like 5-hydroxymethylfurfural (B1680220) (HMF), a precursor to other furans, is a well-known example of homogeneous catalysis. libretexts.org While direct synthesis of this compound using homogeneous catalysis is not extensively detailed in the provided results, the synthesis of related furan structures often employs this methodology. For example, the hydroformylation of alkenes to produce aldehydes, a key step in many organic syntheses, can be achieved using homogeneous catalysts. slideshare.net

One notable example is the use of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), for the hydrogenation of alkenes. hrmrajgurunagar.ac.in The mechanism involves the catalyst and substrate being in the same phase, a hallmark of homogeneous catalysis. hrmrajgurunagar.ac.in While not directly applied to this compound in the search results, such catalysts are fundamental in the broader field of organic synthesis and could be adapted for related transformations.

Heterogeneous Catalysis for Efficient Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production due to the ease of catalyst separation and recycling. libretexts.orgunizin.org This approach is particularly relevant for the sustainable production of furan derivatives from biomass. rsc.org

The synthesis of furan compounds often involves several key steps where heterogeneous catalysts play a crucial role:

Adsorption: Reactants adsorb onto the catalyst's surface. unizin.org

Activation: The adsorbed reactants are activated. unizin.org

Reaction: The activated reactants form the product. unizin.org

Desorption: The product diffuses away from the surface. unizin.org

For the production of furan derivatives, various heterogeneous catalysts have been explored. Zeolites, such as H-ZSM-5 and Beta, are promising for the conversion of furans into other valuable chemicals like benzene (B151609), toluene, and xylene (BTX). rsc.orgchalmers.se The shape selectivity of these zeolites plays a key role in determining the product distribution. rsc.org

Metal oxides, particularly those of molybdenum and zirconium, have also been investigated. For example, SO₄²⁻/ZrO₂-TiO₂ has been shown to be an effective catalyst for producing furfural (B47365) and 5-hydroxymethylfurfural. mdpi.com The catalytic activity is often linked to the presence of both Lewis and Brønsted acid sites. mdpi.com Non-noble metal catalysts, such as those based on copper and nickel, are also being developed for the hydrogenolysis of HMF to produce 2,5-dimethylfuran (DMF), a related and important biofuel candidate. mdpi.com

| Catalyst Type | Precursor/Reactant | Product(s) | Key Findings |

| Zeolites (H-ZSM-5, Beta) | 2,5-dimethylfuran | Benzene, Toluene, Xylene (BTX) | High initial selectivity to BTX, which decreases over time. rsc.orgchalmers.se |

| Sulfated Zirconia-Titania | Biomass (Pentose) | Furfural, 5-HMF | Synergistic catalysis from Lewis and Brønsted acid sites. mdpi.com |

| Ru/C, Ru/CNTs | 5-hydroxymethylfurfural (HMF) | 2,5-dimethylfuran (DMF) | Effective for selective hydrogenolysis. mdpi.com |

| Ni-based catalysts | 5-hydroxymethylfurfural (HMF) | 2,5-dimethylfuran (DMF) | A cost-effective alternative to noble metals. mdpi.com |

Enantioselective and Diastereoselective Synthetic Approaches

Currently, there is limited specific information available in the provided search results regarding enantioselective and diastereoselective synthetic approaches for this compound. The synthesis of a related compound, 3,4,5-trimethyl-2(5H)-furanone, has been achieved from 2,3-dimethylmaleic anhydride. researchgate.netacs.org This synthesis involves a nucleophilic addition of methyllithium (B1224462) followed by a reduction, but the stereochemical control of these steps is not explicitly detailed as enantioselective or diastereoselective in the abstracts. researchgate.netacs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. encyclopedia.pub The synthesis of this compound and related compounds is an area where these principles are being actively applied, particularly through the use of renewable biomass feedstocks. rsc.orga2bchem.com

Solvent-Free and Aqueous Reaction Media

The use of environmentally benign solvents is a key aspect of green chemistry. encyclopedia.pub While some syntheses of furan derivatives have been reported to give poor yields under solvent-free conditions, the use of polar protic solvents like ethanol (B145695) has been found to be more suitable, offering better reaction times and yields. nih.gov Research into aqueous reaction media is also a significant area of interest for biomass conversion, as water is a non-toxic and abundant solvent. atibt.org Biphasic systems, such as water/tetrahydrofuran (B95107) (THF), have been employed to improve the yield of HMF from biomass by continuously extracting the product from the aqueous phase where it is formed. atibt.org

Sustainable Catalytic Systems

The development of sustainable catalytic systems is crucial for the green synthesis of furan derivatives. This includes the use of non-noble metal catalysts to reduce costs and environmental impact, as well as the development of recyclable heterogeneous catalysts. frontiersin.org

Several sustainable catalyst types have been investigated:

Non-noble metal catalysts: Iron, cobalt, nickel, and copper are being explored as alternatives to precious metals like ruthenium and platinum for hydrogenation and hydrogenolysis reactions. mdpi.comfrontiersin.org

Heteropolyacids (HPAs): These have shown excellent catalytic activity for the conversion of cellulose to levulinic acid, a related biomass-derived platform chemical. Some HPAs are temperature-responsive, allowing for easy separation and recycling. frontiersin.orgnih.gov

Metal-Organic Frameworks (MOFs): MOF-based catalysts have been developed for the conversion of HMF to other valuable furan derivatives. frontiersin.orgnih.gov

Carbon-based solid acids: These have been shown to be efficient for the conversion of fructose (B13574) to HMF. atibt.org

| Catalyst System | Reaction | Advantage |

| Non-noble metals (Fe, Co, Ni, Cu) | Hydrogenation/Hydrogenolysis | Cost-effective, reduced environmental impact. mdpi.comfrontiersin.org |

| Heteropolyacids (HPAs) | Cellulose to Levulinic Acid | High activity, recyclability, some are temperature-responsive. frontiersin.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | HMF conversion | High surface area, tunable porosity. frontiersin.orgnih.gov |

| Carbon-based solid acids | Fructose to HMF | Sustainable and efficient. atibt.org |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including improved safety, better temperature control, and enhanced scalability. jst.org.ineuropa.eu This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. europa.eu

The production of 2,5-dimethylfuran (DMF) from fructose has been successfully demonstrated in a continuous flow reactor. rsc.org This process utilizes a cascade of two reactors with heterogeneous catalysts, allowing for optimized conditions for both the formation of the HMF intermediate and its subsequent conversion to DMF. rsc.org The short reaction times (less than 20 minutes) make this an economically attractive and sustainable route for producing biofuels and platform chemicals. rsc.org While a specific flow process for this compound is not detailed, the principles demonstrated for DMF production are readily applicable.

The key components of a typical flow chemistry system include:

Pumps to deliver reactants. europa.eu

A reactor, which can be a heated coil or a packed bed. europa.eu

A pressure regulator. europa.eu

A collection device for the product. europa.eu

The ability to telescope multiple reaction steps into a single continuous process without isolating intermediates is a major advantage of flow chemistry, reducing waste and improving efficiency. jst.org.in

Reaction Mechanisms and Mechanistic Organic Chemistry of 2,3,5 Trimethylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, including furans. The furan ring is electron-rich, making it more reactive than benzene (B151609) towards electrophiles. msu.edu The substitution typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. quora.com

Regioselectivity Influenced by Methyl Substituents

In substituted furans, the position of electrophilic attack is directed by the electronic effects of the substituents. Methyl groups are electron-donating and activating, further enhancing the reactivity of the furan ring. matanginicollege.ac.in For 2,3,5-trimethylfuran, the presence of methyl groups at the 2, 3, and 5 positions influences the regioselectivity of incoming electrophiles.

The activating methyl groups direct electrophilic attack to the unsubstituted positions on the ring. matanginicollege.ac.in In the case of this compound, the only available position for substitution is C4. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position. All activators are generally considered ortho-/para-directors; however, in this specific substitution pattern, the directing effects culminate in favoring the single available site. libretexts.org

Kinetic and Thermodynamic Control in Aromatic Substitution

The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution of reactions with multiple possible outcomes. wikipedia.org

Kinetic control favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy. scribd.comlibretexts.org

In electrophilic aromatic substitution reactions, these principles can determine the final product ratio, especially when the reaction is reversible or when reaction conditions like temperature are varied. wikipedia.org For many electrophilic substitutions on aromatic rings, the initial attack of the electrophile is the rate-determining step, leading to the formation of a high-energy intermediate (arenium ion). The stability of this intermediate often dictates the kinetic product. liu.edu The subsequent loss of a proton to restore aromaticity is a rapid, energetically favorable step. masterorganicchemistry.com While specific studies on the kinetic versus thermodynamic control in the electrophilic substitution of this compound are not detailed in the provided search results, the general principles apply. For instance, in the sulfonation of naphthalene, the kinetically controlled product dominates at lower temperatures, while the thermodynamically more stable product is favored at higher temperatures. scribd.com

Reactions with Atmospheric Oxidants: Kinetics and Product Formation

Furans, including this compound, are emitted into the atmosphere from sources like biomass burning. acs.orggatech.edu In the atmosphere, they are chemically transformed by reacting with oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). acs.orgacs.org The reaction with NO₃ is the primary removal pathway for furans during the nighttime. acs.orgcopernicus.org

Reaction with Nitrate Radicals (NO₃)

The reaction of furan and its derivatives with the nitrate radical is a significant atmospheric process. copernicus.org

The rate coefficients for the gas-phase reactions of a series of furan compounds with nitrate radicals have been determined using the relative rate kinetic method in simulation chambers. acs.orgnih.govresearchgate.net In this method, the decay of the furan compound is monitored relative to a reference compound with a known rate coefficient. acs.org

Experiments have been conducted at temperatures around 294 K and atmospheric pressure. acs.orgnih.govresearchgate.net Analytical techniques such as Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) are used to monitor the concentrations of the reactants over time. acs.orgnih.govresearchgate.net

The first determination of the rate coefficient for the reaction of this compound with NO₃ was reported to be (1.66 ± 0.69) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.govresearchgate.net This value indicates a rapid reaction, leading to a short atmospheric lifetime for this compound at night. acs.orgnih.gov The rate of reaction with NO₃ increases with the number of methyl groups on the furan ring. univ-littoral.fr

Table 1: Rate Coefficients for the Reaction of Furan and Methylated Furans with NO₃ Radicals at (294 ± 2) K

| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Furan | (1.51 ± 0.38) x 10⁻¹² |

| 2-Methylfuran (B129897) | (1.91 ± 0.32) x 10⁻¹¹ |

| 3-Methylfuran (B129892) | (1.49 ± 0.33) x 10⁻¹¹ |

| 2,5-Dimethylfuran (B142691) | (5.82 ± 1.21) x 10⁻¹¹ |

| This compound | (1.66 ± 0.69) x 10⁻¹⁰ |

Data sourced from multiple studies. acs.orgnih.govresearchgate.net

Mechanistic studies suggest two primary pathways for the reaction of methylated furans with NO₃ radicals:

NO₃ Addition: The nitrate radical can add to the C2 or C5 positions of the furan ring. ucdavis.edu This pathway is favored because the resulting intermediate radicals are more stable. univ-littoral.fr For this compound, addition would likely occur at the unsubstituted C4 position, although addition at the substituted positions followed by rearrangement is also possible. Theoretical studies on similar compounds like furfural (B47365) suggest that addition to the C5 position is a major pathway. mdpi.com

H-Abstraction: The nitrate radical can abstract a hydrogen atom from one of the methyl groups. ucdavis.edu This leads to the formation of a benzyl-type radical, which can then undergo further reactions.

The relative importance of these two pathways influences the distribution of reaction products. ucdavis.edu For instance, the formation of nitro-aromatic compounds and organic nitrates can occur through the addition pathway, while the H-abstraction pathway can lead to the formation of aldehydes and other oxygenated products. univ-littoral.frmdpi.com

Product Identification and Quantification in Gas Phase

The characterization and quantification of gas-phase products from the atmospheric reactions of this compound are crucial for understanding its environmental impact. Investigations into the oxidation of this compound have utilized a range of advanced analytical techniques to identify the resultant compounds. ucdavis.edu These methods include spectrometric techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), as well as spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR). ucdavis.edu

One of the key reaction pathways for furan derivatives is ozonolysis, which leads to the formation of dicarbonyl compounds. researchgate.net In the case of this compound, these dicarbonyl products have been qualitatively and quantitatively determined. researchgate.net The decomposition of the ozonide intermediates, formed during the reaction, also yields significant amounts of carboxylic acids, such as formic acid and acetic acid. researchgate.net

Reactions with Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is a primary oxidant in the troposphere, and its reaction with furan compounds is a major degradation pathway. ucdavis.eduacs.org The oxidation of this compound initiated by OH radicals involves complex mechanisms, including addition, ring-opening, and the formation of various oxygenated products.

Kinetic Studies of OH-Initiated Reactions

Kinetic studies show that the reaction between OH radicals and methylated furans primarily proceeds through the addition of the OH radical to the furan ring, specifically at the C2 and C5 positions. acs.org This addition mechanism is supported by the negative temperature dependence observed in the reaction rate coefficients for furan and its derivatives. acs.org While specific kinetic data for the reaction of this compound with OH radicals is part of broader studies on furan compounds, the general trend indicates a rapid reaction. ucdavis.eduresearchgate.net The rate of reaction with OH radicals is significant, making it a key process in the atmospheric chemistry of these compounds. acs.org

Ring-Opening and Dicarbonyl Product Formation

Following the initial addition of an OH radical to the furan ring, the resulting chemically activated adduct can undergo ring-opening. acs.org This process breaks the C2-O or C5-O bond, leading to the formation of ring-opened radicals. acs.org These radicals subsequently react with atmospheric oxygen (O₂) to form unsaturated 1,4-dicarbonyl compounds. acs.org Studies on other methyl-substituted furans have confirmed that 1,4-dicarbonyls are the main products of this OH-initiated oxidation pathway. researchgate.net For instance, the oxidation of 2-methylfuran and 3-methylfuran yields 4-oxo-2-pentenal and 2-methylbutenedial, respectively. researchgate.net It is therefore expected that the reaction of this compound with OH radicals will similarly lead to the formation of corresponding substituted unsaturated dicarbonyls. acs.orgresearchgate.net

Reactions with Ozone (O₃)

The ozonolysis of this compound is another important atmospheric degradation pathway. researchgate.net Research has shown that when dissolved in chloroform (B151607) at -60°C, this compound reacts with approximately 1.6 moles of ozone per mole of the furan derivative. researchgate.net The decomposition of the resulting ozonides produces dicarbonyl compounds. researchgate.net

The reaction mechanism is thought to proceed via two main pathways:

Diozonide Formation : Two molecules of ozone are added across the two double bonds of the furan ring. The decomposition of this diozonide yields a dicarbonyl compound derived from the two β-carbon atoms of the original furan nucleus. researchgate.net

Monoozonide Formation : A single ozone molecule is absorbed. The subsequent decomposition of this monoozonide produces two different dicarbonyl compounds, each containing one α- and one β-carbon atom from the furan ring. researchgate.net

In addition to dicarbonyls, the decomposition of these ozonides also produces considerable amounts of formic acid and acetic acid. researchgate.net

Reactions with Chlorine Atoms (Cl)

In marine and coastal environments, chlorine (Cl) atoms can be significant oxidants. nih.gov The reaction of Cl atoms with furan derivatives represents an additional atmospheric sink for these compounds. researchgate.net The primary reaction mechanism involves the addition of the chlorine atom to the furan ring. researchgate.net Studies on other alkylated furans, such as 2-methylfuran and 2,5-dimethylfuran, have shown that this reaction leads to the formation of chlorinated products, with chlorinated methylfuranones being identified as major products. researchgate.net Therefore, the reaction of this compound with Cl atoms is expected to proceed through a similar pathway, yielding chlorinated furanone derivatives. researchgate.netresearchgate.net

Polymerization Reactions of this compound

This compound is noted for its instability under certain conditions, leading to polymerization. ontosight.ai Exposure to heat, light, or acidic conditions can initiate polymerization reactions. ontosight.ai While hazardous polymerization is not expected under normal processing and storage conditions, its sensitivity to light and ignition sources requires careful handling. ontosight.aifishersci.com This tendency to polymerize is a characteristic feature of its chemical reactivity. ontosight.ai

Table of Reaction Rate Constants for Furan Derivatives with Various Oxidants

This table provides context for the reactivity of this compound by showing the rate coefficients for various furan compounds with nitrate radicals (NO₃), a key nighttime oxidant. The increasing methylation generally leads to a faster reaction rate.

| Compound | Rate Coefficient with NO₃ (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| Furan | (1.51 ± 0.38) × 10⁻¹² | 294 ± 2 | researchgate.net, researchgate.net |

| 2-Methylfuran | (1.91 ± 0.32) × 10⁻¹¹ | 294 ± 2 | researchgate.net, researchgate.net |

| 3-Methylfuran | (1.49 ± 0.33) × 10⁻¹¹ | 294 ± 2 | researchgate.net, researchgate.net |

| 2,5-Dimethylfuran | (5.82 ± 1.21) × 10⁻¹¹ | 294 ± 2 | researchgate.net, researchgate.net |

| This compound | (1.66 ± 0.69) × 10⁻¹⁰ | 294 ± 2 | researchgate.net, researchgate.net |

Mechanisms of Acid-Catalyzed Polymerization

The acid-catalyzed polymerization of furan and its derivatives, including this compound, is a prominent reaction pathway. While specific studies exclusively detailing the polymerization of this compound are limited, the mechanism can be inferred from the well-documented behavior of other alkylated furans under acidic conditions. pharmaguideline.comacs.org The process is generally accepted to proceed via a cationic polymerization mechanism.

The initiation step involves the protonation of the furan ring by a Brønsted or Lewis acid catalyst. Protonation preferentially occurs at the C2 or C5 position (the α-carbons), as this leads to the formation of a resonance-stabilized allylic cation. acs.orgacs.org In the case of this compound, protonation at the C5 position is sterically less hindered and electronically favored due to the presence of adjacent methyl groups that can stabilize the positive charge.

Initiation:

Protonation: The furan ring is protonated by an acid (H⁺), forming a carbocation intermediate.

Carbocation Formation: The most stable carbocation is formed by protonation at the α-position (C5), leading to a resonance-stabilized allylic cation.

Once the initial cation is formed, it acts as an electrophile and attacks the electron-rich furan ring of another this compound monomer. This propagation step leads to the formation of a dimer and a new carbocation, which can then attack another monomer, leading to chain growth. acs.orgfigshare.com

Propagation:

Electrophilic Attack: The carbocation attacks another monomer unit, typically at the C5 position.

Chain Growth: This process repeats, leading to the formation of a polymer chain.

Termination of the growing polymer chain can occur through various mechanisms, such as deprotonation to form a double bond, or reaction with a nucleophile present in the reaction mixture.

It is also important to consider that acid-catalyzed conditions can promote ring-opening reactions of the furan moiety. acs.orgmdpi.com This can lead to the formation of carbonyl-containing structures within the polymer backbone, such as γ-diketones, which can further participate in condensation reactions. mdpi.commdpi.com The extent of ring-opening versus polymerization is influenced by reaction conditions such as the type of acid catalyst, solvent, and temperature. mdpi.comrsc.org For instance, in the presence of water, the polymerization of furan is often dominated by ring-opening, while in alcoholic solvents, polymerization can be more favorable. rsc.org

Influence of Heat and Light on Polymerization

The stability of this compound is also influenced by external stimuli such as heat and light. While detailed mechanistic studies on the thermal and photochemical polymerization of this compound are not extensively documented, some general behaviors can be noted.

Information from safety data sheets indicates that this compound is sensitive to light and that hazardous polymerization does not typically occur under normal storage conditions. ucdavis.edufishersci.com However, exposure to light can potentially initiate polymerization reactions. Photopolymerization of furan derivatives often requires the presence of a photoinitiator that can absorb light and generate reactive species, such as radicals or cations, which then initiate the polymerization cascade. beilstein-journals.orgacs.orgdntb.gov.ua In the absence of an external initiator, direct photopolymerization would likely proceed through the formation of excited states of the furan ring, which could then react with ground-state molecules, though this process is generally less efficient.

The influence of heat on the polymerization of this compound is not well-defined in the literature. Generally, elevated temperatures can provide the activation energy needed to overcome the barrier for polymerization reactions. However, high temperatures can also favor side reactions, such as decomposition or ring-opening.

Computational Chemistry Studies on Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the identification of transition states and the simulation of molecular reactivity.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reactivity of furan and its derivatives, providing valuable insights into reaction barriers and transition state geometries. acs.orgnih.govacs.org

In the context of polymerization, DFT could be used to model the transition state of the electrophilic attack of the growing polymer chain's carbocation on a this compound monomer. These calculations would likely show that the furanic species helps to stabilize the positive charge in the transition state, thereby lowering the activation barrier for the C-C bond formation. nih.gov

A study on the reaction of this compound with nitrate radicals (NO₃) employed DFT to elucidate the reaction mechanism, showing that the reaction can proceed via either NO₃ addition to the furan ring or hydrogen abstraction from one of the methyl groups. ucdavis.eduacs.orgnih.gov This highlights the utility of DFT in discerning between competing reaction pathways.

| Reaction | System | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Ring Opening | Furan in aqueous solution | Activation energy for Cα protonation | ~7 kcal/mol lower than Cβ | acs.org |

| Acylation | Methylfuran with acetic acid | Apparent activation energy | 24.5 kJ/mol (experimental, agrees with DFT) | nih.gov |

| Diels-Alder Reaction | Furan and N-methylmaleimide | Forward energy barrier (endo) | ~10-12 kcal/mol | acs.org |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. ebsco.com Reactive MD simulations, using force fields like ReaxFF, allow for the modeling of chemical reactions, including bond formation and breaking, over longer timescales than are accessible with purely quantum mechanical methods. nih.govchemrxiv.org

There is a lack of specific molecular dynamics simulation studies focused on the polymerization or reactivity of this compound. However, the potential of this technique to elucidate complex reaction networks is well-established for other organic systems. escholarship.orgosti.gov

MD simulations could be employed to study the acid-catalyzed polymerization of this compound in a condensed phase, providing insights into the role of the solvent in stabilizing intermediates and transition states. Such simulations could also model the competition between polymerization and ring-opening reactions under various conditions of temperature and reactant concentrations. Furthermore, MD could be used to simulate the self-assembly of oligomers and the early stages of polymer formation, offering a dynamic picture of the polymerization process.

For example, MD simulations have been used to investigate the pyrolysis of poly(furfuryl alcohol), a related furan-based polymer, revealing complex reaction pathways including ring-opening and cross-linking reactions. mdpi.com This demonstrates the capability of MD to handle the complexity of furan polymer chemistry.

| Simulation Type | Potential Insights |

|---|---|

| Reactive MD (e.g., ReaxFF) | Elucidation of acid-catalyzed polymerization and ring-opening pathways. |

| Condensed-phase MD | Understanding solvent effects on reaction kinetics and mechanism. |

| MD with enhanced sampling | Investigation of rare events like initiation and termination steps in polymerization. |

Applications and Advanced Materials Science Involving 2,3,5 Trimethylfuran Derivatives

Precursors in Complex Organic Synthesis

The furan (B31954) ring system, substituted with methyl groups, provides a reactive yet stable core that can be chemically modified to build intricate molecular architectures. This has made derivatives of 2,3,5-trimethylfuran valuable starting points in multi-step synthetic pathways.

While this compound itself is a synthetic building block, its derivatives are closely related to naturally occurring and biologically significant molecules. A key example is 3,4,5-trimethyl-2(5H)-furanone , a derivative that has been identified as a biologically active compound. This furanone has been isolated from plant-derived smoke and demonstrates significant germination inhibitory effects. researchgate.net Its structural similarity to karrikins, a class of plant growth regulators, has spurred research into its synthesis and biological activity. researchgate.net The synthesis of such furanone derivatives often utilizes precursors like 2,3-dimethylmaleic anhydride , which can be transformed into the target molecule through a straightforward, high-yielding two-step process involving nucleophilic addition and reduction. researchgate.netacs.orgevitachem.com The development of efficient synthetic routes is crucial for producing these compounds on a larger scale to study their biological effects and potential applications. acs.org

The furan scaffold is present in numerous pharmaceutical agents and agrochemicals. ontosight.aiutripoli.edu.lyontosight.ai Derivatives of this compound contribute to this field, most notably in the agrochemical sector.

The compound 3,4,5-trimethyl-2(5H)-furanone (also known as trimethylbutenolide, TMB) is a potent seed germination inhibitor. researchgate.netresearchgate.netacs.org Its ability to suppress the germination of seeds, even in the presence of germination promoters, highlights its potential for development as a plant growth regulator in agriculture. researchgate.net Efficient chemical syntheses have been developed to produce this compound for research and potential commercial use, starting from commercially available materials like 2,3-dimethylmaleic anhydride . researchgate.netevitachem.com This makes it an important target in agrochemical synthesis, providing a tool for controlling plant growth. researchgate.netacs.org

Building Blocks for Natural Products and Biologically Active Compounds

Advanced Functional Materials

The electron-rich nature of the furan ring makes its derivatives suitable for incorporation into functional materials where electronic and photophysical properties are paramount. By attaching electron-donating or electron-withdrawing groups, the electronic characteristics of the resulting molecule can be precisely controlled.

A significant application of this compound derivatives is in the creation of push-pull dyes. These molecules are characterized by an electron-donor (D) and an electron-acceptor (A) group linked by a π-conjugated spacer (D-π-A). This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is the basis for their unique optical properties. researchgate.net

A particularly powerful and widely used electron acceptor derived from the trimethylfuran scaffold is 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile , often abbreviated as TCF. researchgate.netresearchgate.netmdpi.comresearchgate.net This molecule combines the furan ring with multiple cyano groups, resulting in a potent electron-withdrawing unit. researchgate.netmdpi.com Researchers have synthesized series of push-pull chromophores by pairing the TCF acceptor with a variety of electron donors, allowing for the systematic tuning of the dyes' properties. researchgate.netmdpi.com

The optical and electrochemical properties of TCF-based push-pull dyes are highly tunable through chemical engineering. researchgate.netrsc.org By modifying the electron donor component attached to the TCF acceptor, chemists can precisely control the energy of the intramolecular charge transfer band.

Optical Properties: A series of thirteen different dyes synthesized with the TCF acceptor showed that changing the electron donor allows for the creation of chromophores that absorb light at wavelengths spanning from 430 nm to 700 nm. researchgate.net These dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum. researchgate.net Furthermore, these chromophores often display positive solvatochromism, meaning their absorption maximum shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. researchgate.net This behavior is characteristic of molecules with a larger dipole moment in the excited state compared to the ground state, consistent with the ICT mechanism. The fluorescence properties of these dyes, including Stokes shifts, are also of significant interest, with large Stokes shifts indicating a substantial electronic redistribution after excitation. rsc.org

| Donor Group | Acceptor Group | Absorption Max (nm) in Chloroform (B151607) | Reference |

| Varied Donor 1 | TCF | 430 | researchgate.net |

| Varied Donor 2 | TCF | 700 | researchgate.net |

| 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl | TCF (Dye M) | Not specified, but part of series | rsc.org |

This table illustrates the tunable range of absorption for dyes based on the TCF acceptor by pairing it with different electron donors.

Electrochemical Properties: The electrochemical properties of these dyes are typically investigated using techniques like cyclic voltammetry. rsc.orguea.ac.uk These measurements are crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key parameter that dictates the absorption wavelength and is fundamental to the design of materials for organic electronics. researchgate.net

The tunable photophysical and electrochemical properties of push-pull dyes make them excellent candidates for applications in organic electronics. researchgate.netntu.edu.sg Materials based on TCF and other furan derivatives are being explored for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net

In the field of photovoltaics, these dyes can act as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net For example, the chromophore SK2 , which incorporates the TCF acceptor group, was specifically designed and synthesized for use in p-type DSSCs. mdpi.com The strong electron-accepting nature of the TCF unit in SK2 resulted in a significant bathochromic shift of the visible absorption, extending the light harvesting of the dye up to 700 nm. mdpi.com The synthesis of SK2 was achieved through a Knoevenagel condensation between a suitable aldehyde and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile. mdpi.com The investigation of such molecules is a critical step toward developing more efficient organic solar energy conversion technologies. mdpi.comresearchgate.net

Optical and Electrochemical Properties

Intermediates for Specialty Chemicals

While direct, extensive research on this compound as a primary intermediate for a wide range of specialty chemicals is not broadly documented, its derivatives and related furanic compounds are recognized for their potential in chemical synthesis. lookchem.comgeorganics.sk Furan derivatives, in general, serve as versatile building blocks. For instance, 5-Hydroxy-3-Methyl-2(5H)-furanone, a related furanone, is a key intermediate in the synthesis of various drug molecules and is also used in the flavor and fragrance industry. lookchem.com The structural features of this compound, with its substituted furan ring, suggest its potential as a precursor for creating more complex molecules. The synthesis of a 13C-labelled seed-germination inhibitor, 3,4,5-trimethylfuran-2(5H)-one, highlights the utility of such methylated furan structures in creating specialized research chemicals. lookchem.com

The broader class of furanic compounds, derivable from biomass, are considered platform molecules for producing a range of valuable chemicals. rsc.org These include monomers for polymers like furfuryl-dicarboxylic acid (FDCA), solvents and additives such as tetrahydrofuran (B95107) (THF) and its derivatives, and components for renewable fuels like tetrahydrofurfuryl alcohol (THFOL). rsc.org The chemical reactivity of the furan ring allows for various transformations, making its derivatives, including this compound, candidates for the development of novel materials and specialty chemicals. lookchem.com

Catalytic Conversion and Valorization of Furan Compounds

The catalytic upgrading of furan compounds, particularly those derived from biomass, is a significant area of research aimed at producing renewable chemicals and fuels. Zeolite catalysts play a crucial role in these transformations due to their shape selectivity and acidic properties. rsc.orgrsc.org

Methylation and Demethylation Reactions on Zeolite Catalysts

Methylation and demethylation are key reactions in the catalytic processing of furanic compounds over zeolites. While specific studies focusing exclusively on the methylation and demethylation of this compound are limited, the behavior of other methylated furans provides significant insights.

In the context of converting furanics to aromatics, disproportionation and transalkylation reactions, which involve the transfer of methyl groups, have been observed. For example, the detection of 2-methylfuran (B129897) and this compound during the conversion of 2,5-dimethylfuran (B142691) suggests that these methylation and demethylation pathways are occurring. chalmers.se Research indicates that weak acid sites on the catalyst are primarily responsible for isomerization, a related process. chalmers.se

The conversion of furan and its methylated derivatives over HZSM-5 zeolites demonstrates the influence of methyl substituents. Methylated furans are predominantly deoxygenated through dehydration, which is a more carbon-efficient pathway compared to the decarbonylation that unsubstituted furan undergoes. researchgate.netrsc.orgtue.nl This highlights the importance of the methylation state of the furan compound on the reaction pathway and product distribution.

Conversion to Green Aromatics (e.g., BTX)

The conversion of furanic compounds into valuable aromatic chemicals like benzene (B151609), toluene, and xylenes (B1142099) (BTX) is a major focus of biorefinery research. rsc.orgresearchgate.net Zeolite catalysts, particularly ZSM-5, are highly effective for this transformation due to their pore structure and acidity. rsc.orgresearchgate.net

The conversion of methylated furans, such as 2,5-dimethylfuran (a structural isomer of this compound), has been shown to yield significantly higher selectivity to aromatics compared to unsubstituted furan. researchgate.net This is attributed to the formation of reaction intermediates with a lower carbon-to-hydrogen ratio upon initial deoxygenation, leading to a lower rate of coke formation and a higher total BTX yield. researchgate.net

Studies on the catalytic fast pyrolysis (CFP) of 2,5-dimethylfuran over various zeolite catalysts (zeolite beta, H-ZSM-5, and Cu-ZSM-5) have shown that the initial selectivity towards BTX is high but can decrease over time as the catalyst deactivates. rsc.orgchalmers.se The product distribution is also influenced by the catalyst type and reaction conditions. For example, Cu-functionalization of ZSM-5 has been found to promote benzene formation at high temperatures. chalmers.se

The mechanism of BTX formation is complex and can involve different pathways. One proposed mechanism is the Diels-Alder cycloaddition of furans with olefins, followed by dehydration. rsc.orgtue.nl Another pathway involves the formation of an olefin pool from the furanic feedstock, which then undergoes aromatization. rsc.orgchalmers.se

The table below summarizes the selectivity of BTX formation from different furanic feedstocks under various catalytic conditions.

| Feedstock | Catalyst | Temperature (°C) | BTX Selectivity (%) | Reference |

| Furan/Ethanol (B145695) | H-ZSM-5 | 500 | 39 | acs.orguniovi.es |

| Furan/Ethylene | H-ZSM-5 | 500 | ~32 | acs.orguniovi.es |

| Furfural (B47365)/Ethanol | H-ZSM-5 | 500 | ~32 | acs.orguniovi.es |

| Furan | H-ZSM-5 | 500 | ~28 | uniovi.es |

| Furfural | H-ZSM-5 | 500 | ~28 | uniovi.es |

| 2,5-Dimethylfuran | Zeolite β | N/A | High initial selectivity | acs.org |

| 2,5-Dimethylfuran | MFI & Beta type zeolites | N/A | 20-50 | rsc.org |

Table 1: Selectivity of BTX from Various Furanic Compounds

Environmental Chemistry and Atmospheric Fate of 2,3,5 Trimethylfuran

Emissions from Biomass Burning and Pyrolysis Processes

The thermal decomposition of biomass, whether through natural wildfires, prescribed burns, or residential wood combustion, releases a complex mixture of gases and particles into the atmosphere. noaa.govresearchgate.net Among these are furanoids, a class of reactive volatile organic compounds that are major products from the pyrolysis of key biomass polymers like cellulose (B213188) and hemicellulose. noaa.govresearchgate.net

The formation and yield of 2,3,5-trimethylfuran are dependent on the specific conditions of the pyrolysis process. Factors such as the type of biomass, temperature, and combustion phase play a crucial role. For instance, research has shown that emissions of NMOCs, the class to which this compound belongs, are significantly higher during the smoldering phase of combustion compared to the flaming phase. mdpi.com

Laboratory studies involving the analytical pyrolysis of different biomass sources have identified this compound as a product under various temperature settings.

Table 1: Identification of this compound in Pyrolysis Studies

| Biomass Source | Pyrolysis Temperature | Reference |

|---|---|---|

| Poplar Wood Sawdust | 600°C | cellulosechemtechnol.ro |

| Cellulose | Not specified | researchgate.net |

These studies confirm that the thermal breakdown of common biomass components is a direct pathway to the formation of this compound. The efficiency of this formation is influenced by temperature, with studies on cellulose pyrolysis indicating optimal yields for various volatile compounds between 500–600°C. mdpi.com

Furan (B31954) Compounds as Non-Methane Organic Compounds (NMOCs) in Plumes

Atmospheric Degradation Pathways and Lifetimes

Once emitted, this compound is subject to chemical transformation in the troposphere through reactions with various atmospheric oxidants. noaa.govacs.org These degradation processes determine its atmospheric lifetime and its contribution to the formation of secondary pollutants. noaa.govresearchgate.netacs.org

The primary removal pathways for this compound and other furanoids involve reactions with hydroxyl radicals (OH) during the daytime and nitrate (B79036) radicals (NO₃) at night. noaa.govresearchgate.net The reaction with the nitrate radical is particularly efficient and is considered the dominant removal pathway for furan compounds during the nighttime. nih.govresearchgate.net

Recent kinetic studies have, for the first time, determined the rate coefficient for the reaction of this compound with the NO₃ radical. researchgate.netnih.govresearchgate.net This reaction is rapid, leading to a very short atmospheric lifetime for the compound, estimated to be on the order of minutes. nih.govresearchgate.net The reactivity increases with the number of methyl groups on the furan ring. univ-littoral.fr The primary mechanisms for this reaction are the addition of the nitrate radical to the furan ring and hydrogen abstraction from the methyl groups. ucdavis.edu

Table 2: Gas-Phase Reaction Rate Coefficients of Furan Compounds with NO₃ Radicals at (294 ± 2) K

| Compound | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ | Reference |

|---|---|---|

| Furan | (1.51 ± 0.38) × 10⁻¹² | nih.govresearchgate.net |

| 2-Methylfuran (B129897) | (1.91 ± 0.32) × 10⁻¹¹ | nih.govresearchgate.net |

| 3-Methylfuran (B129892) | (1.49 ± 0.33) × 10⁻¹¹ | nih.govresearchgate.net |

| 2,5-Dimethylfuran (B142691) | (5.82 ± 1.21) × 10⁻¹¹ | nih.govresearchgate.net |

| This compound | (1.66 ± 0.69) × 10⁻¹⁰ | researchgate.netnih.govresearchgate.net |

The atmospheric oxidation of this compound is a significant pathway to the formation of secondary organic aerosols (SOA). researchgate.netacs.orgmdpi.com These aerosols are a major component of fine particulate matter (PM₂.₅), which has well-documented impacts on climate and human health. acs.org

Laboratory experiments have demonstrated that the oxidation of furan compounds by both OH and NO₃ radicals leads to the production of SOA. ucdavis.eduacs.orgcopernicus.org The efficiency of SOA formation, or the SOA yield, appears to be influenced by the structure of the furanoid. Studies suggest that an increasing number of methyl groups on the furan ring enhances the aerosol formation yield. univ-littoral.fr For example, the oxidation of 2,5-dimethylfuran has shown SOA yields of up to 12%. copernicus.orguniv-littoral.frresearchgate.net Given its structure, this compound is also expected to be an effective precursor to SOA. ucdavis.edu

Dominant Removal Pathways (e.g., Nighttime Degradation by NO₃)

Impact on Air Quality and Tropospheric Chemistry

The emission and subsequent atmospheric reactions of this compound have notable impacts on air quality and the chemical balance of the troposphere. noaa.govresearchgate.netacs.org As highly reactive NMOCs, furanoids can significantly influence the oxidative capacity of the atmosphere. noaa.gov

Recent research suggests that furanoids are responsible for a considerable fraction of the total reactivity with OH and NO₃ radicals in biomass burning plumes, estimated at approximately 10–25%. noaa.govacs.org This high reactivity not only leads to the rapid removal of these compounds but also contributes to the formation of harmful secondary pollutants.

The degradation of furanoids is linked to the production of tropospheric ozone (O₃), another key air pollutant. noaa.govacs.org It is estimated that furanoid chemistry may account for 10–20% of the ozone formed during the initial oxidation of biomass burning plumes. noaa.govacs.org Furthermore, their role as efficient precursors to Secondary Organic Aerosols contributes to elevated levels of particulate matter, which can degrade visibility and impact regional air quality. mdpi.comacs.org The inclusion of furanoid chemistry, including that of this compound, in atmospheric models is crucial for accurately simulating the impacts of biomass burning on air quality and climate. noaa.govresearchgate.net

Contribution to OH and NO₃ Radical Reactivity in Plumes

Furanoids, a class of compounds that includes this compound, are recognized as significant contributors to atmospheric reactivity. In biomass burning plumes, furanoids are responsible for approximately 10–25% of the reactivity with hydroxyl (OH) and nitrate (NO₃) radicals. acs.org These compounds are among the major classes of volatile organic compounds (VOCs) that influence the oxidative capacity of the atmosphere within these plumes. copernicus.orgresearchgate.net

The reaction with the nitrate radical (NO₃) is a primary degradation pathway for furans during the nighttime. copernicus.orgucdavis.edu The reactivity of this compound with the NO₃ radical has been determined in laboratory studies. Using a relative rate method in an environmental simulation chamber, the rate coefficient for the gas-phase reaction between this compound and the NO₃ radical was measured at (294 ± 2) K. researchgate.netresearchgate.net This research marked the first determination of this specific rate coefficient. researchgate.netresearcher.life

The rate of this reaction is notably fast, indicating that the atmospheric lifetime of this compound with respect to NO₃ is short, making this reaction an important atmospheric sink, especially at night. ucdavis.eduuniv-littoral.fr The rate coefficients for several furan compounds with NO₃ radicals have been determined, showing that the degree of alkyl substitution on the furan ring influences reactivity. ucdavis.eduresearchgate.net

Table 1: Gas-Phase Rate Coefficients for the Reaction of Various Furans with NO₃ Radical

| Compound | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| Furan | (1.51 ± 0.38) × 10⁻¹² researchgate.net |

| 2-Methylfuran | (1.91 ± 0.32) × 10⁻¹¹ researchgate.net |

| 3-Methylfuran | (1.49 ± 0.33) × 10⁻¹¹ researchgate.net |

| 2,5-Dimethylfuran | (5.82 ± 1.21) × 10⁻¹¹ researchgate.net |

| This compound | (1.66 ± 0.69) × 10⁻¹⁰ researchgate.net |

Source: Data from chamber studies at (294 ± 2) K. researchgate.netresearchgate.net

Role in Ozone Formation

The atmospheric oxidation of this compound and other furanoids is a contributor to the formation of ground-level ozone, a key secondary air pollutant. acs.orgresearchgate.netresearchgate.net It is estimated that furanoids contribute to 10–20% of the ozone produced during the initial oxidation phases within biomass burning plumes. acs.org

Ozone is not emitted directly but is formed through complex photochemical reactions in the atmosphere involving precursor VOCs, such as this compound, and nitrogen oxides (NOx) in the presence of sunlight. rsc.orgmdpi.com The potential of a VOC to create ozone is often quantified by its Ozone Formation Potential (OFP), frequently assessed using the Maximum Incremental Reactivity (MIR) scale. mdpi.com

The degradation of this compound, whether through reaction with OH radicals, NO₃ radicals, or direct ozonolysis, leads to the formation of various oxidation products. researchgate.net The ozonolysis of this compound has been shown to produce dicarbonyl compounds. researchgate.net These products can then participate in further atmospheric reactions that generate tropospheric ozone. researchgate.netresearchgate.net The high reactivity of this compound with atmospheric oxidants suggests it can be an effective precursor to ozone formation. dntb.gov.ua

Environmental Monitoring and Detection in Air and Dust

This compound has been identified and monitored in various environmental contexts, including biological and industrial settings. It is recognized as a microbial volatile organic compound (MVOC), a metabolic byproduct of microorganisms like fungi and bacteria. swesiaq.seamazonaws.com

In clinical and environmental microbiology, the analysis of volatile organic compounds is a method for detecting microbial growth. frontiersin.orgnih.gov Studies have identified this compound as one of the indicative VOCs emitted by cultures of Mycobacterium avium ssp. paratuberculosis (MAP). frontiersin.org Its detection, along with other compounds, can signify bacterial presence in samples from sources like feces, tissues, and potentially dust, sometimes even before microbial colonies become visible. frontiersin.orgnih.gov The analytical methods used for this type of monitoring often involve gas chromatography-mass spectrometry (GC-MS). nih.gov

Beyond its biological sources, this compound is also monitored as part of industrial emissions. For instance, it was included in a comprehensive air emissions inventory for an alumina (B75360) refinery to assess potential health risks and understand the chemical composition of emissions. alcoa.com

Advanced Analytical and Spectroscopic Characterization of 2,3,5 Trimethylfuran

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating 2,3,5-trimethylfuran from various matrices, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. wikipedia.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org In GC, the compound is vaporized and separated from other components in a sample based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Published mass spectral data are available for this compound, which aids in its identification in complex mixtures such as birchwood smoke. chalmers.se The National Institute of Standards and Technology (NIST) has documented the mass spectrum of this compound, with its top three peaks observed at specific m/z values. nih.gov The high abundance of the molecular ion in the mass spectrum of furans makes their detection by this method very sensitive. chalmers.se

The retention of this compound is characterized by the Kovats retention index (RI), which is a dimensionless unit that normalizes retention times relative to those of n-alkanes. The NIST Chemistry WebBook provides experimental Kovats retention indices for this compound on both standard non-polar and standard polar columns. nih.govnist.gov For instance, on a standard non-polar column, reported RI values include 803 and 809. nih.gov On a standard polar column, such as those with a Carbowax phase, the retention indices are higher, with reported values including 1051, 1036, and 1037. nih.govnist.gov

| Parameter | Value | Reference |

| Molecular Weight | 110.15 g/mol | nih.gov |

| Kovats RI (Standard Non-Polar) | 803, 809 | nih.gov |

| Kovats RI (Standard Polar) | 1036, 1037, 1051 | nih.govnist.gov |

| Top Mass Spectrum Peak (m/z) | 110 | nih.gov |

| 2nd Highest Mass Spectrum Peak (m/z) | Not specified | nih.gov |

| 3rd Highest Mass Spectrum Peak (m/z) | 109 | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC-qMS)

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comgcms.cz This technique employs two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The entire effluent from the first column is subjected to further separation on the second, shorter column, resulting in a two-dimensional chromatogram with increased peak capacity and improved resolution. wikipedia.orgshimadzu.com This allows for the separation of co-eluting compounds and the detection of trace components that might be obscured in a one-dimensional analysis. sepsolve.com When coupled with a quadrupole mass spectrometer (qMS), GC × GC provides a powerful tool for the detailed characterization of complex volatile profiles. gcms.cz The benefits of GCxGC include not only increased resolution but also structured chromatograms and enhanced sensitivity, making it valuable in fields like metabolomics and food safety. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org While GC-MS is ideal for volatile compounds, LC-MS is well-suited for a wider range of molecules, including less volatile and more polar compounds. wikipedia.orgresearchgate.net The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI), which is suitable for polar molecules. wikipedia.orgchromatographyonline.com LC-MS is a key technique in metabolomics for analyzing a broad spectrum of chemicals in biological and environmental samples. wikipedia.orgdtic.mil

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. rsc.org It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). rsc.org The chemical shifts, signal multiplicities, and coupling constants in an NMR spectrum reveal the connectivity and spatial arrangement of atoms within a molecule.

For this compound, ¹³C NMR data has been reported, providing valuable information for its structural confirmation. nih.gov The Human Metabolome Database (HMDB) also lists this compound, indicating its relevance in biological systems. While specific ¹H NMR data from the search results is limited, NMR, in general, is a critical tool for confirming the identity and purity of synthesized or isolated this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. wikipedia.orgpressbooks.pub The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. nih.gov This technique is valuable for both qualitative and quantitative analysis of organic compounds. researchgate.net

FTIR can be used to characterize this compound by identifying the characteristic vibrations of the furan (B31954) ring and the attached methyl groups. The analysis of the FTIR spectrum can confirm the presence of C-H, C=C, and C-O bonds within the molecule, contributing to its structural verification. nih.gov

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) for Gas-Phase Analysis

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique used for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. wikipedia.org This method offers the significant advantages of analyzing gas samples directly without preparation and providing online quantification. aliben.cnionicon.com In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize target molecules through proton transfer. osti.gov This "soft" ionization technique minimizes the fragmentation of the parent molecule, which simplifies mass spectra and aids in identification. ionicon.com

PTR-ToF-MS has been effectively utilized in atmospheric research to study the reactions of furan compounds. For instance, it has been employed to investigate the gas-phase reactions of this compound with nitrate (B79036) radicals (NO₃). researchgate.netacs.orgnih.gov These studies are often conducted in atmospheric simulation chambers, where PTR-ToF-MS allows for the continuous monitoring of the concentrations of this compound and any resulting products over time. ucdavis.edu This capability is crucial for determining reaction rate coefficients. researchgate.netacs.orgnih.gov In such experiments, this compound is detected as its protonated form, [C₇H₁₀O+H]⁺.

Key Ion Data in PTR-ToF-MS Analysis of this compound Reactions

| Ion Formula | m/z (Mass-to-Charge Ratio) | Identification |

|---|---|---|

| C₇H₁₁O⁺ | 111.0810 | Protonated this compound |

Advanced Analytical Techniques for Reaction Monitoring

On-line and In-situ Spectroscopic Analysis for Reaction Dynamics

On-line and in-situ spectroscopic methods are invaluable for understanding the dynamics of chemical reactions by providing real-time data on reactants, intermediates, and products. bruker.com Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor reactions as they occur, eliminating the need for sample extraction. mt.com

In-situ FTIR Spectroscopy: This technique is well-suited for monitoring reactions involving molecules with strong dipole moments, such as those with C=O, O-H, or N=O bonds. mt.com For example, in the study of the catalytic conversion of 2,5-dimethylfuran (B142691), a related furan compound, on-line FTIR has been used to track the formation of various products, including aromatics like benzene (B151609), toluene, and xylenes (B1142099). acs.org The combination of FTIR with mass spectrometry provides complementary data, enhancing the accuracy of compound identification. acs.org

In-situ Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous solutions, as water has a weak Raman signal. mt.com It is sensitive to vibrations in homo-nuclear bonds, such as C-C, C=C, and C≡C, making it a powerful tool for analyzing organic molecules. gatewayanalytical.com This technique requires minimal to no sample preparation. gatewayanalytical.com In-situ Raman has been successfully used to monitor the progress of mechanochemical organic reactions in real-time. beilstein-journals.org

Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Typical Application | Key Advantages |

|---|---|---|

| In-situ FTIR | Monitoring functional groups with strong dipoles (e.g., C=O, O-H). mt.com | High sensitivity to polar bonds. mt.com |

| In-situ Raman | Analyzing molecules with homo-nuclear bonds (e.g., C=C, C-C). gatewayanalytical.com | Minimal interference from water; no sample preparation needed. mt.comgatewayanalytical.com |

Time-Resolved Spectroscopy for Kinetic Studies

Time-resolved spectroscopy is essential for studying the kinetics of fast chemical reactions. scribd.com Flash photolysis is a prominent technique in this field, where a short, intense pulse of light is used to initiate a reaction by creating reactive species like free radicals. libretexts.org The subsequent reaction progress is then monitored using absorption spectroscopy at varying time delays after the initial flash. miami.edu

This method has been instrumental in determining the rate coefficients for the gas-phase reactions of furan and its derivatives with atmospheric oxidants like the hydroxyl (OH) radical. researchgate.net For instance, laser flash photolysis coupled with laser-induced fluorescence (LIF) has been used to study the reactions of OH radicals with furan, 2-methyl furan, and 2,5-dimethyl furan over a range of temperatures and pressures. researchgate.net These studies provide crucial kinetic data that help in understanding combustion and atmospheric chemistry. researchgate.net The rate coefficient for the reaction of this compound with the nitrate radical has been determined using the relative rate method in simulation chamber experiments. researchgate.netacs.orgnih.gov

Kinetic Data for Reactions of Furan Compounds

| Reactant | Reaction with | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| This compound | NO₃ | (1.66 ± 0.69) × 10⁻¹⁰ researchgate.netacs.orgnih.gov | Relative Rate Method / PTR-ToF-MS researchgate.netacs.orgnih.gov |

| Furan | OH | - | Laser Flash Photolysis / LIF researchgate.net |

| 2-Methylfuran (B129897) | OH | - | Laser Flash Photolysis / LIF researchgate.net |

| 2,5-Dimethylfuran | OH | - | Laser Flash Photolysis / LIF researchgate.net |

Theoretical Investigations and Computational Modeling of 2,3,5 Trimethylfuran

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 2,3,5-trimethylfuran at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. ossila.com Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). ossila.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comconicet.gov.ar

For this compound, the electron-donating methyl groups and the oxygen heteroatom in the furan (B31954) ring influence the energy and distribution of these frontier orbitals. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can precisely determine these values. mdpi.comajchem-a.com These calculations reveal that the HOMO is typically localized on the furan ring, reflecting its electron-rich, aromatic character, making it susceptible to electrophilic attack. The LUMO, conversely, represents the region where an incoming electron would be accommodated.

Global reactivity descriptors can be calculated from HOMO and LUMO energies, providing quantitative measures of reactivity. conicet.gov.arajchem-a.com

Table 1: Conceptual Quantum Chemical Parameters for this compound This table is illustrative, based on general principles of computational chemistry. Actual values require specific DFT calculations.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. mdpi.com |

| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. mdpi.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ajchem-a.com |